molecular formula C20H20O6 B1152065 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol CAS No. 1432057-64-1

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol

Cat. No.: B1152065
CAS No.: 1432057-64-1
M. Wt: 356.4 g/mol
InChI Key:
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Description

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol typically involves multiple steps. One common approach is the protection of the hydroxyl groups on the phenyl ring, followed by the formation of the dioxolane ring through a reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of various biological pathways. For instance, it can inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol is unique due to the presence of the dioxolane ring and the prop-1-ynyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLWVTHJIPAEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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